

### **CT-721** chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT-721    |           |
| Cat. No.:            | B12430244 | Get Quote |

An In-Depth Technical Guide to STX-721: A Mutant-Selective EGFR/HER2 Exon 20 Insertion Inhibitor

#### Introduction

STX-721 is an orally bioavailable, irreversible, and covalent tyrosine kinase inhibitor that demonstrates high potency and selectivity for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with exon 20 insertion (ex20ins) mutations.[1][2] These mutations are the third most common class of driver mutations in non-small cell lung cancer (NSCLC), for which previous generations of EGFR inhibitors have been largely ineffective due to a lack of mutant selectivity over wild-type (WT) EGFR.[3][4][5] STX-721 is designed to spare wild-type EGFR, potentially leading to a better safety profile with reduced toxicities, such as skin and gastrointestinal issues, that often limit the efficacy of less selective inhibitors.[6] Currently, STX-721 is undergoing Phase 1/2 clinical trials for the treatment of locally advanced or metastatic NSCLC harboring EGFR/HER2 ex20ins mutations. [1][4][7][8][9]

## **Chemical Structure and Properties**

STX-721 is a covalent inhibitor that forms an irreversible bond with its target.[10][4] Its chemical structure and key properties are summarized below.



Chemical Structure of STX-721

# The image you are requesting does not exist or is no longer available.

# imgur.com

Caption: The 2D chemical structure of STX-721.

| Property            | Value                                                                                                                                                                          | Reference |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name          | (R,E)-3-((3-chloro-2-methoxyphenyl)amino)-2-(3-((1-(4-(dimethylamino)but-2-enoyl)-2-methylpyrrolidin-2-yl)ethynyl)pyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | [3]       |
| Molecular Formula   | C32H35CIN6O3                                                                                                                                                                   | [11]      |
| CAS Registry No.    | 2765525-82-2                                                                                                                                                                   | [11]      |
| Mechanism of Action | Irreversible covalent inhibitor of EGFR/HER2 ex20ins mutants                                                                                                                   | [10][4]   |
| Administration      | Oral                                                                                                                                                                           | [1][10]   |

#### **Quantitative Data**



The potency and selectivity of STX-721 have been evaluated in various preclinical models. The following tables summarize key quantitative data from biochemical and cellular assays.

**Table 1: Biochemical Potency and Selectivity of STX-721** 

| Target             | Assay Type                         | k_inact / K_I<br>(M <sup>-1</sup> s <sup>-1</sup> ) | Selectivity (mutant vs. WT) |
|--------------------|------------------------------------|-----------------------------------------------------|-----------------------------|
| EGFR ex20ins (NPG) | Chelation-Enhanced<br>Fluorescence | Data not available                                  | >100-fold                   |
| EGFR WT            | Chelation-Enhanced<br>Fluorescence | Data not available                                  | -                           |

Data presented in a qualitative manner in the source, specific values for k\_inact/K\_I are not provided.

Table 2: Cellular Antiproliferative Activity of STX-721

| Cell Line               | Mutation Status    | IC <sub>50</sub> (nM) |
|-------------------------|--------------------|-----------------------|
| Ba/F3 EGFR ex20ins      | Isogenic cell line | Potent activity       |
| Human Cancer Cell Lines | EGFR ex20ins       | Potent activity       |
| Ba/F3 EGFR WT           | Isogenic cell line | Less potent activity  |

Specific IC<sub>50</sub> values are not provided in the summarized preclinical data. The data indicates strong potency against mutant cell lines and selectivity over wild-type.[12]

#### **Signaling Pathway**

EGFR and HER2 are receptor tyrosine kinases that, upon activation by ligand binding (for EGFR) or dimerization, trigger downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways.[13][14][15] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[15] Exon 20 insertion mutations in EGFR and HER2 lead to constitutive, ligand-independent activation of these pathways, driving oncogenesis.[14][16] STX-721 selectively inhibits these mutant receptors, thereby blocking the downstream signaling and inhibiting cancer cell growth.[2]





Click to download full resolution via product page

Caption: EGFR/HER2 signaling pathway inhibited by STX-721.



#### **Experimental Protocols**

Detailed experimental protocols for the evaluation of STX-721 are described in the scientific literature.[6] Below are summaries of key methodologies.

#### **Synthesis of STX-721**

The synthesis of STX-721 is detailed in the Journal of Medicinal Chemistry.[3] A key step in the synthesis involves the coupling of 1-(3-Bromopyridin-4-yl)methanamine with 1-Chloro-3-isothiocyanato-2-methoxybenzene to form a central scaffold, which is then further elaborated to introduce the pyrrololactam core and the covalent warhead.[3]

#### **Biochemical Assays (Chelation-Enhanced Fluorescence)**

The potency of STX-721 against recombinant EGFR WT and ex20ins-mutant kinase domain proteins was determined using chelation-enhanced fluorescence biochemical assays.[17] This type of assay measures the rate of kinase activity, and the kinact/KI values are calculated to determine the efficiency of covalent inhibition.

#### **Cellular Proliferation Assays**

The antiproliferative activity of STX-721 was assessed in isogenic Ba/F3 cells and human cancer cell lines.[12] Cell viability was measured using assays such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[3] IC50 values, the concentration of inhibitor required to reduce cell proliferation by 50%, were then determined.

#### In Vivo Xenograft Studies

The in vivo efficacy of STX-721 was evaluated in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[12] These models involve the subcutaneous implantation of human tumor cells or tissues into immunocompromised mice.[18] Tumor-bearing mice were treated with STX-721, and tumor volume was measured over time to assess antitumor activity. [18]





Click to download full resolution via product page

Caption: A generalized workflow for in vivo xenograft studies.



#### Conclusion

STX-721 is a promising, highly selective covalent inhibitor of EGFR/HER2 exon 20 insertion mutants.[4] Preclinical data demonstrates its potent antitumor activity and selectivity over wild-type EGFR, suggesting a potential for improved clinical efficacy and a more favorable safety profile compared to existing therapies.[6][12] Ongoing clinical trials will further elucidate the therapeutic potential of STX-721 for patients with NSCLC driven by these challenging mutations.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. targetedonc.com [targetedonc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of STX-721, a Covalent, Potent, and Highly Mutant-Selective EGFR/HER2
   Exon20 Insertion Inhibitor for the Treatment of Non-Small Cell Lung Cancer PubMed
   [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Scorpion Therapeutics and Pierre Fabre Laboratories Announce First Patient Dosed in Phase 1/2 Clinical Trial of STX-721, a Mutant-Selective EGFR Exon 20 Inhibitor for the Treatment of Locally Advanced or Metastatic Non-Small Cell Lung Cancer [prnewswire.com]
- 8. First-In-Human Study of STX-721/PFL-721 in Participants With Locally Advanced or Metastatic Non-Small Cell Lung Cancer Harboring EGFR or HER2 Exon 20 Insertion Mutations | Jefferson Health [jeffersonhealth.org]
- 9. Facebook [cancer.gov]
- 10. drughunter.com [drughunter.com]
- 11. STX-721 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]







- 12. STX-721 shows efficacy and selectivity in EGFR exon 20 mutant models | BioWorld [bioworld.com]
- 13. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. STX-721, a Covalent EGFR/HER2 Exon 20 Inhibitor, Utilizes Exon 20—Mutant Dynamic Protein States and Achieves Unique Mutant Selectivity Across Human Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CT-721 chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430244#ct-721-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com